molecular formula C13H9NO4 B6386708 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261945-51-0

5-(3-Formylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6386708
CAS No.: 1261945-51-0
M. Wt: 243.21 g/mol
InChI Key: CANIKYJODGUZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Formylphenyl)-2-hydroxyisonicotinic acid is a substituted pyridinecarboxylic acid derivative characterized by a 2-hydroxyl group on the pyridine ring and a 3-formylphenyl substituent at the 5-position. The presence of these groups allows for versatile chemical modifications, such as Schiff base formation or coordination with metal ions, making it a candidate for enzyme inhibition studies or catalytic applications .

Properties

IUPAC Name

5-(3-formylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-2-1-3-9(4-8)11-6-14-12(16)5-10(11)13(17)18/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANIKYJODGUZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687027
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-51-0
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-formylphenylboronic acid.

    Coupling Reaction: The 3-formylphenylboronic acid undergoes a Suzuki coupling reaction with 2-bromoisonicotinic acid in the presence of a palladium catalyst.

    Hydrolysis: The resulting product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid.

    Reduction: 5-(3-Hydroxymethylphenyl)-2-hydroxyisonicotinic acid.

    Substitution: 5-(3-Formylphenyl)-2-alkoxyisonicotinic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid (referred to as Compound A ) with key structural analogs, focusing on molecular properties, substituent effects, and biological relevance.

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Features
This compound (Compound A) C₁₃H₉NO₅ 275.22 g/mol 5-(3-formylphenyl), 2-OH Reactive formyl group; hydroxyl enhances solubility and hydrogen bonding
5-(2-Formylphenyl)-2-hydroxyisonicotinic acid C₁₃H₉NO₄ 259.21 g/mol 5-(2-formylphenyl), 2-OH Formyl group at ortho position; steric hindrance may reduce reactivity
5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid C₁₃H₈FNO₅ 277.21 g/mol 5-(4-carboxy-3-fluorophenyl), 2-OH Fluorine enhances electronegativity; carboxy group improves metal chelation
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid C₁₂H₈FNO₃ 257.20 g/mol 5-(3-fluorophenyl), 2-OH Fluorine increases metabolic stability; reduced steric bulk
5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid C₁₂H₉NO₄ 247.21 g/mol 5-(4-hydroxyphenyl), 2-OH Dual hydroxyl groups enable strong antioxidant activity

Substituent Effects on Reactivity and Bioactivity

  • Formyl Group Position : Compound A’s 3-formylphenyl group (meta position) offers balanced electronic and steric properties compared to the ortho-substituted analog (). The meta position allows for easier access to the formyl group in reactions, whereas the ortho isomer may experience steric clashes with the pyridine ring, limiting its utility in catalysis or drug-target interactions .
  • Fluorine and Carboxy Groups: The fluorinated analog (C₁₃H₈FNO₅, ) exhibits enhanced electronegativity and metabolic stability due to the fluorine atom. The additional carboxy group facilitates coordination with metal ions, suggesting applications in metalloenzyme inhibition or as a chelating agent .
  • Hydroxyphenyl Derivatives : The 4-hydroxyphenyl analog () lacks a formyl group but features dual hydroxyl groups, which may enhance antioxidant properties or binding to oxidative stress-related enzymes like NADPH oxidase .

Metabolic and Microbial Transformation Pathways

Microbial degradation studies of 2-hydroxyisonicotinic acid derivatives () reveal that hydroxylation at the pyridine ring is a critical metabolic step. For example, isonicotinic acid undergoes hydroxylation to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), which is further metabolized into intermediates like succinic acid semialdehyde .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.